

The Versatile N-Acylbenzotriazole Scaffold: A Comparative Guide to its Structure-Activity Relationship

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Compound of Interest

Compound Name: 1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one

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For Researchers, Scientists, and Drug Development Professionals

N-acylbenzotriazoles have emerged as a highly versatile and stable class of acylating agents in organic synthesis, offering a safer and often more efficient alternative to traditional acyl chlorides. Beyond their synthetic utility, these compounds and their derivatives have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-acylbenzotriazoles, focusing on their anticancer, antibacterial, and antifungal properties. The information is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows to aid in the rational design of new therapeutic agents.

Anticancer Activity: Targeting Focal Adhesion Kinase

Recent studies have highlighted the potential of N-acylbenzotriazole derivatives as potent anticancer agents. A notable mechanism of action is the inhibition of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival. Overexpression and activation of FAK are frequently observed in various human cancers, making it an attractive therapeutic target.

A series of novel benzotriazole N-acylarylhydrazone hybrids has demonstrated significant anticancer activity, with some compounds exhibiting potencies in the nanomolar range. The SAR of these compounds reveals key structural features that govern their efficacy.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro anticancer activity of selected benzotriazole N-acylarylhydrazone hybrids against ovarian (OVCAR-3) and leukemia (HL-60 (TB)) cancer cell lines, along with their FAK inhibitory activity.

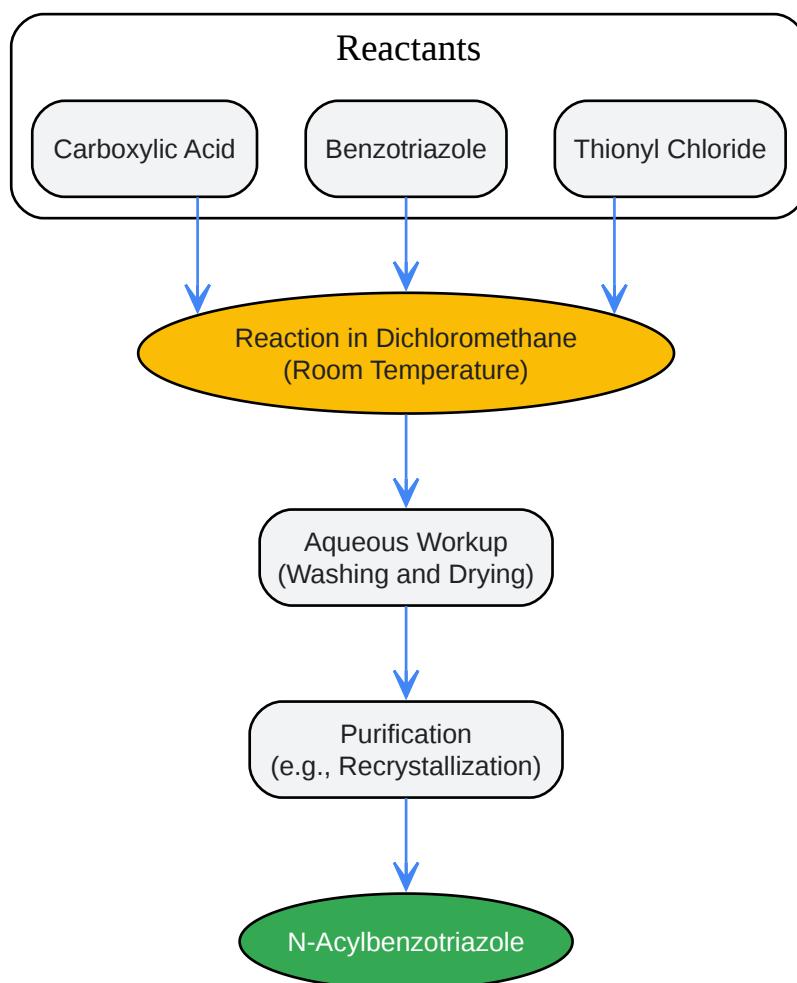
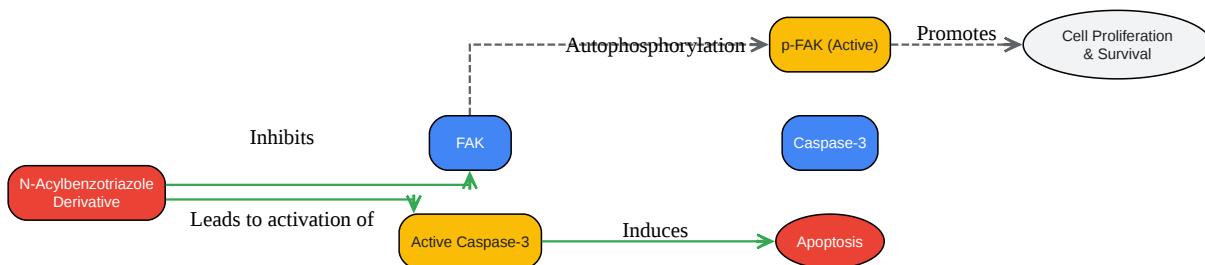
Compound ID	R Group (Ar)	OVCAR-3 IC ₅₀ (nM)[1]	HL-60 (TB) IC ₅₀ (nM)[1]	FAK Inhibition IC ₅₀ (nM)[1]
3d	4-Chlorophenyl	130	80	80.75
3e	4-Methoxyphenyl	29	25	44.6
3f	4-Nitrophenyl	90	60	65.2
3q	2-Naphthyl	Not specified	Not specified	Not specified
Doxorubicin	-	290	450	-

Key SAR Observations:

- The nature of the aryl substituent (Ar) on the hydrazone moiety significantly influences the anticancer activity.
- The presence of an electron-donating group, such as a methoxy group at the para position of the phenyl ring (compound 3e), resulted in the most potent activity against both cancer cell lines and the strongest inhibition of FAK.[1]
- Electron-withdrawing groups, such as chloro (compound 3d) and nitro (compound 3f), led to a decrease in potency compared to the methoxy-substituted analog.[1]
- The most active compounds demonstrated significantly greater potency than the standard chemotherapeutic drug, doxorubicin.[1]

Signaling Pathway of FAK Inhibition-Mediated Apoptosis

The inhibition of FAK by these N-acylbenzotriazole derivatives triggers a cascade of events leading to programmed cell death (apoptosis). The diagram below illustrates this signaling pathway.



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References

- 1. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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